molecular formula C22H36N2O2 B15012151 N'-[(E)-[4-(Heptyloxy)phenyl]methylidene]octanehydrazide

N'-[(E)-[4-(Heptyloxy)phenyl]methylidene]octanehydrazide

Cat. No.: B15012151
M. Wt: 360.5 g/mol
InChI Key: RVLSTJJVSQGIFV-FCDQGJHFSA-N
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Description

N’-[(E)-[4-(Heptyloxy)phenyl]methylidene]octanehydrazide is a Schiff base hydrazone compound Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

N’-[(E)-[4-(Heptyloxy)phenyl]methylidene]octanehydrazide can be synthesized through the condensation reaction between an aldehyde and a hydrazide. The general synthetic route involves heating the appropriate substituted hydrazines or hydrazides with aldehydes in solvents such as ethanol, methanol, tetrahydrofuran, butanol, glacial acetic acid, or a mixture of ethanol and glacial acetic acid .

Industrial Production Methods

While specific industrial production methods for N’-[(E)-[4-(Heptyloxy)phenyl]methylidene]octanehydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-[4-(Heptyloxy)phenyl]methylidene]octanehydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions typically involve controlled temperatures and specific solvents to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce reduced hydrazones. Substitution reactions can result in various substituted derivatives of the original compound.

Scientific Research Applications

N’-[(E)-[4-(Heptyloxy)phenyl]methylidene]octanehydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of N’-[(E)-[4-(Heptyloxy)phenyl]methylidene]octanehydrazide involves its interaction with specific molecular targets and pathways. The compound can form stable complexes with transition metal ions, which can inhibit enzyme activity or disrupt cellular processes. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[(E)-[4-(Heptyloxy)phenyl]methylidene]octanehydrazide is unique due to its specific heptyloxy and octanehydrazide substituents, which confer distinct chemical and biological properties. These unique features make it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C22H36N2O2

Molecular Weight

360.5 g/mol

IUPAC Name

N-[(E)-(4-heptoxyphenyl)methylideneamino]octanamide

InChI

InChI=1S/C22H36N2O2/c1-3-5-7-9-11-13-22(25)24-23-19-20-14-16-21(17-15-20)26-18-12-10-8-6-4-2/h14-17,19H,3-13,18H2,1-2H3,(H,24,25)/b23-19+

InChI Key

RVLSTJJVSQGIFV-FCDQGJHFSA-N

Isomeric SMILES

CCCCCCCC(=O)N/N=C/C1=CC=C(C=C1)OCCCCCCC

Canonical SMILES

CCCCCCCC(=O)NN=CC1=CC=C(C=C1)OCCCCCCC

Origin of Product

United States

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